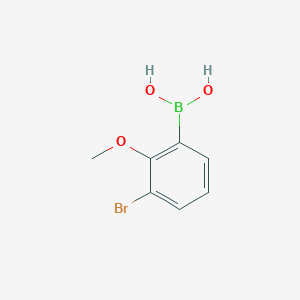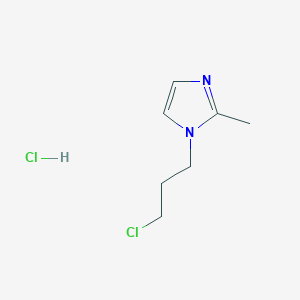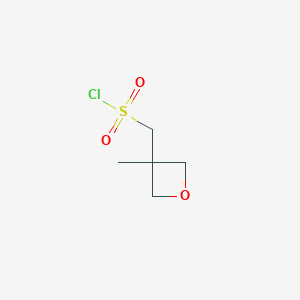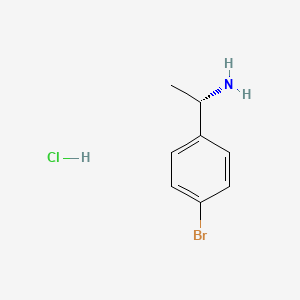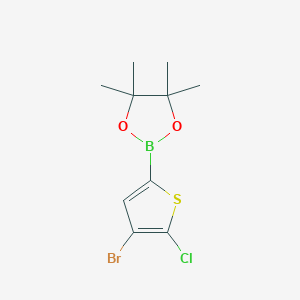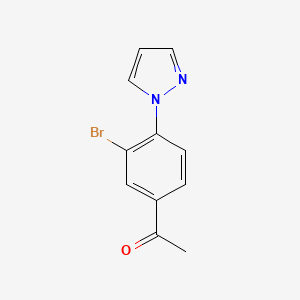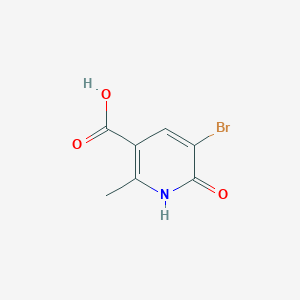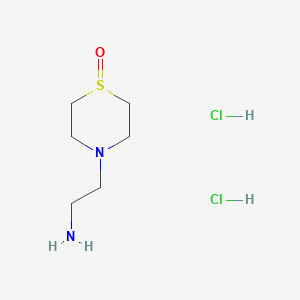
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride
Overview
Description
The compound “4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride” is a derivative of morpholine, which is a common heterocyclic amine. The “4-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the 4th carbon of the morpholine ring. The “1lambda4-thiomorpholin-1-one” part indicates that the compound contains a thiomorpholine ring, which is a morpholine ring where one of the oxygen atoms is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a morpholine ring, an ethylamine group, and a sulfur atom replacing one of the oxygen atoms in the morpholine ring .Chemical Reactions Analysis
As a derivative of morpholine, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group might make it a candidate for reactions involving amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a morpholine derivative, it would likely be a solid at room temperature and soluble in water due to the presence of the polar morpholine ring and aminoethyl group .Scientific Research Applications
Antimicrobial Activity
The synthesis and antimicrobial activity of thiomorpholine derivatives, including compounds structurally related to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, were explored. These derivatives were developed through nucleophilic substitution reactions aiming for potent bioactive molecules with enhanced microbial intracellular concentration and reduced microbial resistance. The antimicrobial activities of the synthesized compounds were assessed, showing promising results in combating microbial infections (D. Kardile & N. Kalyane, 2010).
Chemical Synthesis and Reactivity
Research on the reactivity of unsubstituted and alkyl-substituted thiomorpholines, including derivatives of 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, has led to the synthesis of various N-substituted thiomorpholine-1,1-dioxides. These compounds have been explored for their potential in forming cyclic imides and other complex molecules, showcasing their versatility in chemical synthesis (F. Asinger, M. Kaussen, I. Gold-Martin, & A. Saus, 1981).
Enantioselective Synthesis
A study demonstrated the use of amino alcohol ligands for the highly enantioselective addition of organozinc reagents to aldehydes, utilizing structures akin to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride. This process underscores the compound's role in facilitating enantioselective synthesis, contributing to the development of chiral molecules with high enantiomeric excess (W. A. Nugent, 2002).
DPP-IV Inhibitors Design
Thiomorpholine derivatives, including those structurally similar to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, have been synthesized and tested as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, based on natural and non-natural L-amino acids, have shown significant potential in vitro, with certain derivatives displaying promising results in glucose tolerance tests (Bei Han et al., 2012).
Future Directions
properties
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPFOCASNKIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)
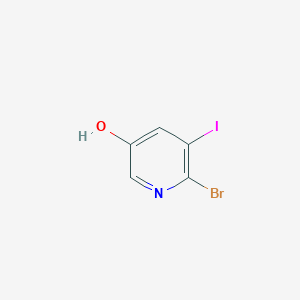
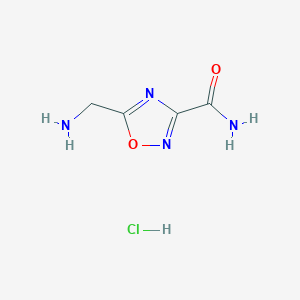
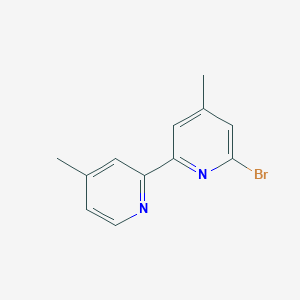
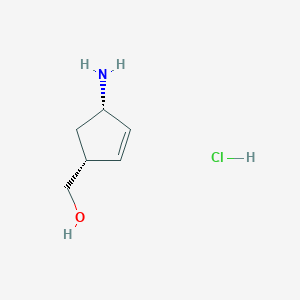
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
